5-(3-methylthiophen-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
Properties
IUPAC Name |
5-(3-methylthiophen-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-14-11-12-25-20(14)21-23-18(16-9-5-6-10-19(16)24-21)13-17(22-23)15-7-3-2-4-8-15/h2-12,18,21H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEORHMXCJGDJOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3-Methylthiophen-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (CAS Number: 899973-18-3) is a synthetic compound that has garnered interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[e]pyrazolo framework and a methylthiophen moiety. Its molecular formula is C21H20N2O2S2 with a molecular weight of 346.4 g/mol. The presence of sulfur and nitrogen in its structure suggests potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain thiazolopyridine derivatives demonstrate significant inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentrations (MIC) as low as 0.21 μM .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | MIC (μM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3f | Escherichia coli | 0.25 |
| 3c | Candida spp. | 0.30 |
Cytotoxic Activity
Cytotoxicity studies using human cancer cell lines have revealed promising results for compounds related to this class. For example, certain derivatives showed IC50 values ranging from 16.19 μM to 17.16 μM against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines . This suggests that the structural features of these compounds may enhance their cytotoxic potential.
Table 2: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 16.19 |
| Compound B | HCT-116 | 17.16 |
The biological activity of the compound may be attributed to its ability to interact with specific biological targets such as DNA gyrase and MurD enzymes. Molecular docking studies have suggested that these interactions involve hydrogen bonding and pi-stacking interactions with critical residues in the active sites of these enzymes . This mechanism is crucial for the expression of antibacterial activity.
Binding Interactions
For instance, compound 3g forms strong hydrogen bonds with residues SER1084 and ASP437 in DNA gyrase, which are essential for its inhibitory action.
Case Studies
A notable study investigated the synthesis and biological evaluation of various derivatives related to the compound . The findings highlighted that modifications to the methylthiophen group significantly influenced both antimicrobial and cytotoxic activities .
Scientific Research Applications
Chemical Structure and Synthesis
The molecular structure of this compound includes a benzo[e]pyrazolo[1,5-c][1,3]oxazine core, characterized by a fused bicyclic system containing nitrogen and oxygen heteroatoms. The presence of functional groups such as thiophene and phenyl enhances its reactivity and interaction with biological targets.
Synthesis Methods:
Several synthetic routes can be employed to create this compound:
- Condensation Reactions: Involving aldehydes and amines or other nucleophiles under acidic or basic conditions.
- Electrophilic Aromatic Substitution: Utilizing the thiophene moiety to introduce further functionalization.
These methods align with green chemistry principles by minimizing waste and utilizing renewable resources where possible.
Biological Applications
The potential applications of 5-(3-methylthiophen-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can be categorized into several key areas:
Cancer Research
Research on similar compounds within the pyrazolo[1,5-c][1,3]oxazine family has indicated their ability to interact with enzymes involved in cancer progression. For instance:
- Kinase Inhibition: Compounds with similar structures have shown efficacy in inhibiting specific kinases associated with tumor growth and metastasis. This suggests that the compound may also exhibit similar properties, warranting further investigation into its mechanism of action.
Anti-inflammatory Properties
Compounds derived from the oxazine family have been studied for their anti-inflammatory effects. The interaction profile of this compound could provide insights into its potential use as an anti-inflammatory agent by targeting inflammatory pathways.
Neurological Disorders
There is emerging interest in the role of pyrazolo compounds in treating central nervous system disorders. The structural modifications present in this compound may allow it to function as an effective therapeutic agent against conditions such as depression and anxiety.
Case Studies
A review of literature reveals various studies that have explored the biological activities of structurally related compounds:
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups (e.g., methylthiophene, ethoxy) enhance lipophilicity and bioavailability, aligning with Lipinski’s rules .
- Electron-Withdrawing Groups (e.g., nitro, bromo) increase polarity and may improve binding to charged biological targets .
Pharmacological Activities
Antimicrobial Efficacy
Spiro derivatives of pyrazolo[1,5-c][1,3]benzoxazines exhibit MIC values of 50–250 μg/mL against bacterial/fungal strains . The target compound’s 3-methylthiophene group may enhance membrane penetration compared to nitro- or bromo-substituted analogues, which prioritize target specificity over permeability .
Receptor Interactions
Analogues like MPP (ERα antagonist) and PHTPP (ERβ antagonist) highlight the role of pyrazole-oxazine scaffolds in receptor modulation . The target compound’s thiophene moiety could mimic aromatic pharmacophores in kinase inhibitors, though empirical data are needed.
Solubility and Stability
- Ethoxyphenyl and methylthiophene derivatives show higher aqueous solubility than nitro- or bromo-substituted compounds due to reduced crystallinity .
- Chloro and bromo substituents enhance thermal stability, as evidenced by melting points >200°C in halogenated analogues .
Theoretical and Computational Insights
- Density Functional Theory (DFT) calculations (e.g., via Multiwfn ) predict the target compound’s HOMO-LUMO gap to be ~4.5 eV, indicating moderate reactivity suitable for drug-like molecules.
- Hydrogen-Bonding Networks : The oxazine oxygen and pyrazole NH form strong hydrogen bonds (bond lengths ~1.8–2.0 Å), critical for crystal packing and target binding .
Preparation Methods
Starting Materials and Initial Cyclization
The synthesis typically begins with indole-2,3-dione (isatin) derivatives, which undergo hydrazination to form hydrazone intermediates. For instance, treatment of 5-substituted isatin with hydrazine hydrate in ethanol under reflux yields the corresponding hydrazone. Subsequent cyclization with α,β-unsaturated carbonyl compounds (e.g., cinnamaldehyde) forms the pyrazole ring via a 1,3-dipolar cycloaddition.
Example Protocol :
- Hydrazone Formation :
- Pyrazole Cyclization :
Regioselective Modifications and Stereochemical Control
Oxazine Ring Closure
The oxazine ring is formed via intramolecular etherification. A hydroxyl group at the 10b position reacts with a carbonyl group at the 1-position under acidic conditions.
Optimized Conditions :
Diastereomer Separation
Chromatographic separation (silica gel, ethyl acetate/hexane) resolves cis/trans diastereomers arising from the oxazine ring’s chair conformation. Reported diastereomeric ratios (dr) range from 1:1 to 3:1, depending on substituent bulk.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki Coupling (A) | Bromination → Cross-coupling | 65 | High regioselectivity | Requires Pd catalyst, costly ligands |
| Direct Alkylation (B) | Nucleophilic substitution | 48 | Single-step functionalization | Lower yield, competing side reactions |
| Reductive Amination | Hydrazine → Cyclization → Alkylation | 58 | Scalable intermediates | Multi-step purification required |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Q & A
Basic: What are the standard synthetic routes for 5-(3-methylthiophen-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine?
Methodological Answer:
The synthesis typically involves cyclization of precursor hydrazides or carbohydrazides under controlled conditions. For example, analogous pyrazolo-oxazine derivatives are synthesized via refluxing substituted hydrazides with acid chlorides in chloroform, followed by cyclization using reagents like phosphorus oxychloride (POCl₃) at 120°C . Key steps include:
- Precursor preparation : Reacting substituted benzoic acid hydrazides with appropriate carbonyl derivatives (e.g., 3-methylthiophene-2-carbaldehyde).
- Cyclization : Using POCl₃ or polyphosphoric acid (PPA) to form the fused pyrazolo-oxazine core .
- Purification : Recrystallization from ethanol/DMF mixtures (1:1) to isolate the final compound .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Assigns proton environments (e.g., dihydro-oxazine protons at δ 1.87–1.95 ppm, aromatic protons at δ 7.16–7.95 ppm) and confirms regiochemistry .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670–1719 cm⁻¹, NH/OH stretches at 3138–3450 cm⁻¹) .
- Elemental Analysis : Validates purity by matching calculated vs. observed C/H/N percentages (e.g., C: 58.16% vs. 58.30% in a related compound) .
- LC-MS : Confirms molecular ion peaks (e.g., m/z 454.31 for a chlorinated analog) .
Advanced: How can reaction conditions be optimized to improve yields of the pyrazolo-oxazine core?
Methodological Answer:
Optimization involves:
- Temperature Control : Cyclization at 120°C in POCl₃ maximizes ring closure efficiency while minimizing side reactions .
- Solvent Selection : Ethanol or chloroform enhances solubility of intermediates, as seen in analogous syntheses .
- Catalyst Screening : Triethylamine (TEA) neutralizes HCl byproducts during hydrazide formation, improving reaction kinetics .
- Statistical Design : Use randomized block designs (split-plot) to test variables like stoichiometry, time, and solvent ratios systematically .
Advanced: How should researchers address contradictions in reported spectral data for similar compounds?
Methodological Answer:
- Cross-Validation : Compare NMR/IR data across multiple studies (e.g., pyrimidine-H signals at δ 5.70–5.90 ppm in vs. δ 5.85 in ).
- Computational Modeling : Use DFT calculations to predict chemical shifts and match experimental observations, resolving ambiguities in aromatic proton assignments .
- Crystallography : Single-crystal X-ray diffraction (if available) resolves regiochemical conflicts (e.g., confirming substituent positions on the oxazine ring) .
Basic: What purification strategies are effective for this compound?
Methodological Answer:
- Recrystallization : Use ethanol/DMF (1:1) for high-purity crystals, as demonstrated for pyrazolo-quinazolinones .
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) elutes polar impurities while retaining the target compound .
- Acid-Base Extraction : Wash reaction mixtures with NaHCO₃ (10%) to remove unreacted acid chlorides .
Advanced: How can bioactivity studies (e.g., anticonvulsant or antimicrobial) be designed for this compound?
Methodological Answer:
- In Vitro Assays : Use the MTT assay on neuronal cell lines (e.g., SH-SY5Y) to evaluate neuroprotective effects, referencing methods for pyrazolo-diazepinones .
- Animal Models : Administer doses (10–100 mg/kg) in rodent seizure models (e.g., pentylenetetrazole-induced), monitoring latency to clonic seizures .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing 3-methylthiophene with chloroaryl groups) and compare IC₅₀ values .
Advanced: What methodologies assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (37°C, 24h) and analyze degradation products via HPLC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., stability up to 150°C) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor changes in crystallinity (PXRD) and potency .
Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Exothermic Reactions : Use jacketed reactors with controlled cooling during cyclization to prevent runaway reactions .
- Solvent Recovery : Implement distillation systems to recycle ethanol/chloroform, reducing costs .
- Intermediate Stability : Store hydrazide precursors at −20°C to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
